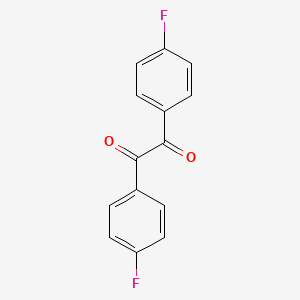
4,4'-Difluorobenzil
Cat. No. B1266174
Key on ui cas rn:
579-39-5
M. Wt: 246.21 g/mol
InChI Key: BRKULQOUSCHDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06140439
Procedure details


In a 250--mL RB flask fitted with pressure equalizing addition funnel, thermometer, magnetic stirrer, and N2 inlet was placed 0.75 g (3.0 mmol) of 4,4'-difluorobenzil, 13.8 mL (80 mmol) of 2,6-diisopropylaniline (DIPA), and 100 mL dry benzene. In the addition funnel was placed 50 mL of dry benzene and 210 mL (3.5 g; 18 mmol) of titanium tetrachloride. The reaction flask was cooled to 2° C. with ice and the TiCl4 solution was added dropwise over 45 min, keeping the reaction temperature below 5° C. The ice bath was removed after addition was complete and the mixture was stirred at RT for 72 h. The reaction mixture was partitioned between water and ethyl ether, and the ether phase was rotovapped and the concentrated oil was washed with 800 mL 1N HCl to remove the excess diisopropylaniline. The mixture was extracted with 100 mL of ether, and the ether layer was washed with water and rotovapped. Addition of 15 mL hexane plus 30 mL of methanol to the concentrate resulted in the formation of fine yellow crystals which were filtered, methanol-washed, and dried under suction to yield 0.4 g of (2,6--i--PrPh)2DAB(4--F--Ph)2, mp: 155°-158° C.






Name
Identifiers


|
REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]([C:12]2C=CC(F)=CC=2)=O)=O)=[CH:4][CH:3]=1.C(C1C=CC=C(C(C)C)C=1N)(C)C>[Ti](Cl)(Cl)(Cl)Cl.C1C=CC=CC=1>[CH2:8]([C:5]1[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1)[CH2:10][CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.75 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)F
|
Step Two
|
Name
|
|
|
Quantity
|
13.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C1=C(N)C(=CC=C1)C(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
210 mL
|
|
Type
|
catalyst
|
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Ti](Cl)(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Six
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at RT for 72 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 250--mL RB flask fitted with pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
addition funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thermometer, magnetic stirrer, and N2 inlet was placed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction temperature below 5° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ice bath was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was partitioned between water and ethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the concentrated oil was washed with 800 mL 1N HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the excess diisopropylaniline
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with 100 mL of ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the ether layer was washed with water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Addition of 15 mL hexane plus 30 mL of methanol to the concentrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulted in the formation of fine yellow crystals which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
methanol-washed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under suction
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
